1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-4-5-14(17-16-11)20-12-6-7-18(10-12)15(19)9-13-3-2-8-21-13/h2-5,8,12H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPDZWHSJUZYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that exhibits significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features multiple functional groups, including a pyrrolidine ring , a pyridazine moiety , and a thiophene structure . These heterocycles enhance the compound's interaction with biological targets, making it a candidate for further pharmacological exploration.
Pharmacological Properties
The biological activity of this compound is influenced by its structural characteristics. Compounds with similar structures often exhibit various pharmacological effects, including:
- Antimicrobial Activity : The presence of nitrogen heterocycles may confer antimicrobial properties, as seen in related compounds that target bacterial cell walls.
- Anticancer Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, indicating possible applications in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways are still under investigation but may include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Modulation : It could inhibit or activate enzymes involved in crucial metabolic processes.
Case Studies
- Antimicrobial Studies
- Cytotoxicity Assays
- Enzyme Inhibition
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as pyrrolidine, pyridazine, thiophene, or ethanone groups.
Structural Analogues with Pyrrolidine and Thiophene Moieties
Key Observations :
- The presence of thiophene-2-yl ethanone is common in antimicrobial agents, as seen in . However, the target compound’s pyridazine-pyrrolidine scaffold may enhance solubility or binding specificity compared to simpler phenyl-ethanone derivatives.
Pyridazine-Containing Analogues
Key Observations :
- Pyridazine derivatives often exhibit enhanced metabolic stability due to their electron-deficient aromatic system. The target compound’s 6-methylpyridazin-3-yloxy group may confer similar advantages over non-pyridazine analogs .
- Hybrid structures (e.g., pyridazine-pyrazole) suggest versatility in targeting diverse biological pathways, though the target compound’s pyrrolidine linker may offer conformational flexibility .
Ethanone-Linked Heterocycles
Key Observations :
- Ethanone groups serve as versatile linkers for attaching pharmacophores (e.g., imidazole in ). The target compound’s ethanone-thiophene moiety may similarly act as a hydrogen-bond acceptor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
